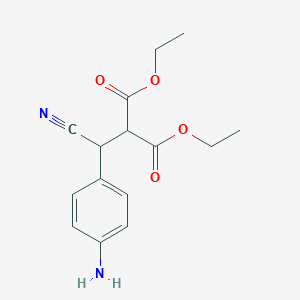
tert-Butyl 3-(5-bromofuran-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(5-bromofuran-2-yl)propanoate: is an organic compound with the molecular formula C11H15BrO3 and a molecular weight of 275.14 g/mol . This compound is characterized by the presence of a bromine atom attached to a furan ring, which is further connected to a propanoate ester group. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(5-bromofuran-2-yl)propanoate typically involves the bromination of a furan derivative followed by esterification. One common method includes the bromination of furan using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to yield 5-bromofuran. This intermediate is then reacted with tert-butyl acrylate in the presence of a base such as potassium carbonate (K2CO3) to form the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(5-bromofuran-2-yl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding furan derivative.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or m-chloroperbenzoic acid (m-CPBA).
Major Products:
Substitution: Products include azido-furan, thiol-furan, and alkoxy-furan derivatives.
Reduction: The major product is the de-brominated furan derivative.
Oxidation: Products include furanones and other oxygenated furan derivatives.
Scientific Research Applications
tert-Butyl 3-(5-bromofuran-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of tert-Butyl 3-(5-bromofuran-2-yl)propanoate is primarily related to its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in various substitution reactions, where it can form covalent bonds with nucleophiles. The furan ring also contributes to its reactivity, enabling it to undergo oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or reagents used .
Comparison with Similar Compounds
- tert-Butyl 3-(2-bromoethoxy)propanoate
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
Comparison: tert-Butyl 3-(5-bromofuran-2-yl)propanoate is unique due to the presence of the bromofuran moiety, which imparts distinct reactivity and properties compared to other similar compounds. The furan ring provides additional sites for functionalization, making it a versatile intermediate in organic synthesis. In contrast, other similar compounds may have different heterocyclic rings or substituents, leading to variations in their chemical behavior and applications .
Properties
Molecular Formula |
C11H15BrO3 |
|---|---|
Molecular Weight |
275.14 g/mol |
IUPAC Name |
tert-butyl 3-(5-bromofuran-2-yl)propanoate |
InChI |
InChI=1S/C11H15BrO3/c1-11(2,3)15-10(13)7-5-8-4-6-9(12)14-8/h4,6H,5,7H2,1-3H3 |
InChI Key |
PRSAKDCBJROLEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=C(O1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


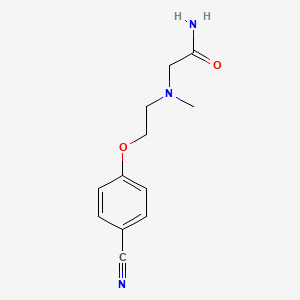

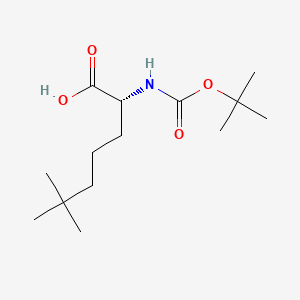

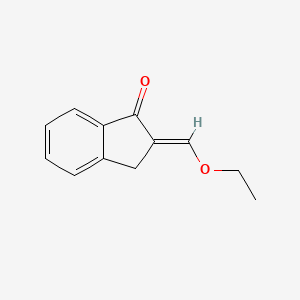


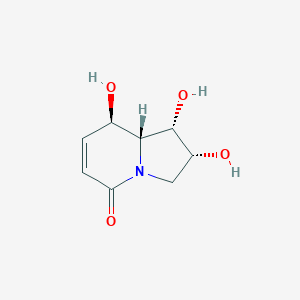
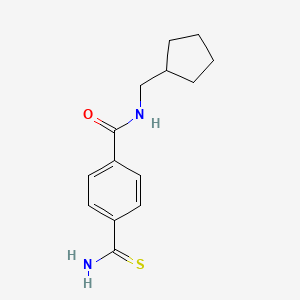

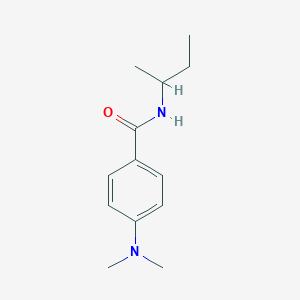
![2-[(3S)-3-methylpiperazin-1-yl]ethanol](/img/structure/B14898969.png)

